molecular formula C9H8N2O3 B13991234 5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B13991234
M. Wt: 192.17 g/mol
InChI Key: GJQDJFQDKUSGAP-UHFFFAOYSA-N
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Description

5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile typically involves multistep organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction of a suitable aldehyde with a nitrile in the presence of a base can lead to the formation of the desired pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxamide
  • 5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid

Uniqueness

5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C9H8N2O3/c1-4-7(5(2)12)8(13)6(3-10)9(14)11-4/h1-2H3,(H2,11,13,14)

InChI Key

GJQDJFQDKUSGAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=O)N1)C#N)O)C(=O)C

Origin of Product

United States

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